
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide, commonly known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. PBT2 is a metal-protein-attenuating compound that has shown promising results in preclinical and clinical studies for its ability to modulate the levels of metal ions in the brain, thereby reducing the accumulation of toxic protein aggregates associated with neurodegenerative diseases.
Mécanisme D'action
PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, particularly copper, zinc, and iron. PBT2 has been shown to bind to these metal ions, thereby reducing their availability for protein aggregation and promoting their clearance from the brain. PBT2 has also been shown to inhibit the formation of toxic protein aggregates, such as amyloid-beta and alpha-synuclein, by promoting their disaggregation and clearance from the brain.
Biochemical and Physiological Effects
PBT2 has been shown to have several biochemical and physiological effects in the brain, including reducing the levels of toxic protein aggregates, reducing neuroinflammation, improving synaptic function, and promoting neuroprotection. PBT2 has also been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PBT2 has several advantages for lab experiments, including its high purity, reproducibility, and specificity for metal ions in the brain. PBT2 has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its safety and efficacy. However, PBT2 also has some limitations for lab experiments, including its high cost, limited solubility in aqueous solutions, and potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of PBT2, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of PBT2 in various neurological disorders.
2. Development of novel formulations and delivery methods for PBT2 to improve its solubility and bioavailability.
3. Identification of new targets and pathways for PBT2 to expand its therapeutic applications beyond neurodegenerative diseases.
4. Investigation of the potential synergistic effects of PBT2 with other drugs and therapies for neurological disorders.
5. Development of biomarkers and imaging techniques to monitor the levels of metal ions and protein aggregates in the brain in response to PBT2 treatment.
Conclusion
PBT2 is a small molecule drug that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. PBT2 exerts its therapeutic effects by modulating the levels of metal ions in the brain, reducing the accumulation of toxic protein aggregates, and promoting neuroprotection. PBT2 has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for the research and development of PBT2, which may lead to new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of PBT2 involves the condensation of 2-aminothiazole and 2,3-dihydroxybenzoic acid followed by the reaction with phenyl isocyanate to form the desired product. The synthesis method has been optimized to produce high yields of PBT2 with excellent purity and reproducibility.
Applications De Recherche Scientifique
PBT2 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. PBT2 has been shown to modulate the levels of metal ions in the brain, which has been implicated in the pathogenesis of these disorders. PBT2 has been shown to reduce the accumulation of toxic protein aggregates, improve cognitive function, and reduce neuroinflammation in preclinical and clinical studies.
Propriétés
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(12-6-7-14-15(8-12)22-10-21-14)19-17-18-13(9-23-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDAAPKYPSCBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
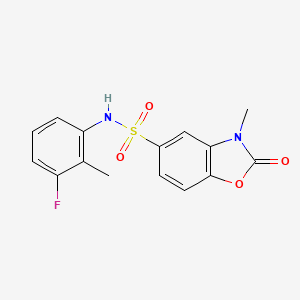
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
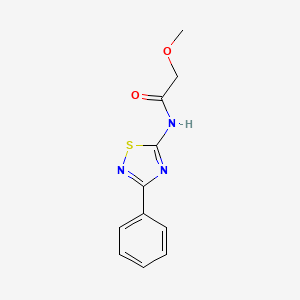
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
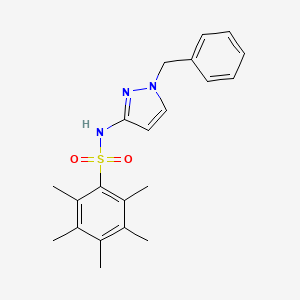
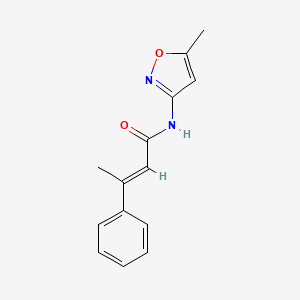
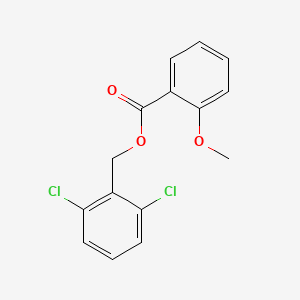


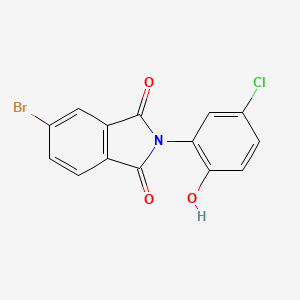
![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)
